molecular formula C18H16N2O2 B14387470 2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole CAS No. 88502-75-4

2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole

Cat. No.: B14387470
CAS No.: 88502-75-4
M. Wt: 292.3 g/mol
InChI Key: OKXSOROYPTUCRO-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique substitution pattern, which includes methyl and nitrophenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of ammonia or primary amines. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The choice of solvents, catalysts, and purification methods are critical to ensure high yield and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted pyrroles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group can yield 2-Methyl-1-(3-methylphenyl)-4-(4-aminophenyl)-1H-pyrrole, while electrophilic substitution can produce various halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism by which 2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-phenyl-4-(4-nitrophenyl)-1H-pyrrole
  • 2-Methyl-1-(3-methylphenyl)-4-phenyl-1H-pyrrole
  • 2-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrrole

Uniqueness

The unique substitution pattern of 2-Methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)-1H-pyrrole, with both methyl and nitrophenyl groups, distinguishes it from other similar compounds. This unique structure can lead to different chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

88502-75-4

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-methyl-1-(3-methylphenyl)-4-(4-nitrophenyl)pyrrole

InChI

InChI=1S/C18H16N2O2/c1-13-4-3-5-18(10-13)19-12-16(11-14(19)2)15-6-8-17(9-7-15)20(21)22/h3-12H,1-2H3

InChI Key

OKXSOROYPTUCRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C=C2C)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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